An In-depth Technical Guide to the Chemical Properties of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
An In-depth Technical Guide to the Chemical Properties of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is a key bifunctional building block increasingly utilized in the field of medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are emergent therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, offering a foundational resource for researchers employing this versatile molecule.
Molecular Structure and Physicochemical Properties
The structural architecture of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol features a brominated pyrimidine ring linked via an ether bond to a phenylmethanol moiety. This unique combination of a reactive halogen, a nucleophilic hydroxyl group, and aromatic systems underpins its utility as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol
| Property | Value | Source |
| CAS Number | 1189734-03-9 | [3] |
| Molecular Formula | C₁₁H₉BrN₂O₂ | [4] |
| Molecular Weight | 281.11 g/mol | [3] |
| Purity | Typically ≥95% | [1] |
| Storage | Room temperature, sealed in a dry environment | [3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂OH", pos="3.5,0.5!"]; O1 [label="O", pos="1.5,1.2!"]; N1 [label="N"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; Br1 [label="Br", pos="-2.5,0!"];
// Define bonds for the phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the phenyl ring C1 -- C7; C4 -- O1;
// Define bonds for the pyrimidine ring O1 -- C8; C8 -- N1; N1 -- C9; C9 -- C10; C10 -- N2; N2 -- C8;
// Substituent on the pyrimidine ring C10 -- Br1;
// Add implicit hydrogens for clarity (optional, as labels are clear) H1[label="H", shape=none, pos="1.2,-1.2!"]; H2[label="H", shape=none, pos="-1.2,-1.2!"]; H3[label="H", shape=none, pos="-1.2,1.2!"]; H4[label="H", shape=none, pos="1.2,1.2!"]; H_N1 [label="H", shape=none, pos="-0.5, 2.5!"];
// Position nodes for aclear2D structure C1 [pos="2.5,0!"]; C2 [pos="1.5,-1!"]; C3 [pos="0,-1!"]; C4 [pos="-0.5,0!"]; C5 [pos="0,1!"]; C6 [pos="1.5,1!"]; C8 [pos="-1.5,0!"]; N1 [pos="-2.5,1!"]; C9 [pos="-3.5,1!"]; C10 [pos="-4,0!"]; N2 [pos="-3.5,-1!"]; Br1 [pos="-5.5,0!"]; O1 [pos="-1,1.5!"]; }
Figure 1: Chemical structure of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol.
Synthesis and Purification
The synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is typically achieved through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This involves the coupling of 4-hydroxybenzyl alcohol with a dihalogenated pyrimidine, most commonly 5-bromo-2-chloropyrimidine.
Reaction Mechanism
The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine, displacing the chloride leaving group. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the benzylic alcohol.
Figure 2: General workflow for the synthesis of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol.
Experimental Protocol
The following protocol is a representative procedure based on analogous syntheses reported in the literature.[5]
Materials:
-
4-Hydroxybenzyl alcohol
-
5-Bromo-2-chloropyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in a mixture of anhydrous toluene and DMF, add sodium hydride (1.2 eq) portion-wise at 10-15°C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Phenoxide: Stir the resulting mixture at 10-15°C for 20-30 minutes to allow for the complete formation of the sodium phenoxide.
-
Addition of the Pyrimidine: Slowly add a solution of 5-bromo-2-chloropyrimidine (1.1 eq) in DMF to the reaction mixture, maintaining the temperature at 10-15°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 70-75°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol.
Spectroscopic Characterization
While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two pyrimidine protons (around 8.5-9.0 ppm).- Doublets for the aromatic protons of the phenyl ring (typically in the range of 7.0-7.5 ppm).- A singlet for the benzylic methylene protons (-CH₂OH) (around 4.5-5.0 ppm).- A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable. |
| ¹³C NMR | - Resonances for the pyrimidine carbons (in the region of 150-165 ppm).- Signals for the aromatic carbons of the phenyl ring (around 115-155 ppm).- A peak for the benzylic carbon (-CH₂OH) (approximately 60-65 ppm). |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations for the pyrimidine and phenyl rings (in the region of 1400-1600 cm⁻¹).- A strong C-O stretching band for the aryl ether (around 1200-1250 cm⁻¹).- A C-Br stretching vibration (typically below 600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (281.11 g/mol ).- A characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).- Fragmentation patterns corresponding to the loss of the hydroxymethyl group and cleavage of the ether linkage. |
Reactivity and Applications
The chemical reactivity of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is dictated by its three primary functional groups: the benzylic alcohol, the brominated pyrimidine, and the aryl ether.
-
Benzylic Alcohol: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions, or it can be used in esterification and etherification reactions.
-
5-Bromopyrimidine: The bromine atom on the pyrimidine ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. This is a key feature for its use in the synthesis of PROTACs, where this position is often used to attach a linker to the E3 ligase ligand.
-
Aryl Ether: The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic or basic conditions.
Role in PROTACs
In the context of PROTACs, [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol serves as a versatile scaffold. The benzylic alcohol provides a handle for the attachment of a linker, which in turn is connected to a ligand for a target protein. The bromopyrimidine moiety can be functionalized to connect to an E3 ligase ligand, thus completing the heterobifunctional PROTAC molecule.
Figure 3: Logical relationship of [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol's functional groups in PROTAC synthesis.
Safety and Handling
As with all laboratory chemicals, [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, most notably PROTACs. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an analysis of its reactivity, which will be of significant utility to researchers in the field of drug discovery and development.
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